molecular formula C11H14N2O3 B217736 Neorustmicin B CAS No. 104169-53-1

Neorustmicin B

Cat. No.: B217736
CAS No.: 104169-53-1
M. Wt: 398.5 g/mol
InChI Key: JLVZVGQWWZKQQV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neorustmicin B is a natural product found in Micromonospora chalcea with data available.

Scientific Research Applications

Isolation and Identification

Neorustmicin B has been identified as an antifungal antibiotic isolated from the fermentation broth of a marine actinomycete strain FIM03-1149. This compound is produced by a strain that may belong to a new species of the genus Micromonospora, suggesting its potential for novel antimicrobial applications (Jiang Hong, 2010).

Antifungal Properties

Further research has explored the antifungal properties of this compound. It has been shown to exhibit strong antifungal activities, which underscores its potential as a candidate for developing new antifungal drugs (Jiang Hong, 2009).

Broader Applications in Nanomedicine

While not directly related to this compound, it's essential to note the broader context of nanomedicine, which encompasses the development and application of nanoscale tools and knowledge for medical purposes. This field includes drug delivery systems and medical imaging, where compounds like this compound could potentially be applied for therapeutic interventions (S. M. Moghimi, A. C. Hunter, J. C. Murray, 2005).

Synthesis and Antibacterial Evaluations

Research into the synthesis of bioactive compounds like Neocyclomorusin, which shares some similarities with this compound, contributes to our understanding of how such compounds can be synthetically derived and applied in antibacterial contexts. This insight could be pivotal for the future development of this compound-based applications (Hongbo Dong et al., 2022).

Properties

CAS No.

104169-53-1

Molecular Formula

C11H14N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

(8E)-6-ethyl-1,7-dihydroxy-13-methoxy-3,7,9,11-tetramethyl-5,14-dioxabicyclo[11.2.1]hexadec-8-ene-2,4-dione

InChI

InChI=1S/C21H34O7/c1-7-16-19(5,24)9-13(2)8-14(3)10-21(26-6)11-20(25,12-27-21)17(22)15(4)18(23)28-16/h9,14-16,24-25H,7-8,10-12H2,1-6H3/b13-9+

InChI Key

JLVZVGQWWZKQQV-UKTHLTGXSA-N

Isomeric SMILES

CCC1C(/C=C(/CC(CC2(CC(CO2)(C(=O)C(C(=O)O1)C)O)OC)C)\C)(C)O

SMILES

CCC1C(C=C(CC(CC2(CC(CO2)(C(=O)C(C(=O)O1)C)O)OC)C)C)(C)O

Canonical SMILES

CCC1C(C=C(CC(CC2(CC(CO2)(C(=O)C(C(=O)O1)C)O)OC)C)C)(C)O

Synonyms

neorustmicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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